(Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one
Description
(Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one is a substituted oxazolone derivative characterized by a benzylidene moiety at the C-4 position of the oxazol-5(4H)-one core. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological activity. This compound has been synthesized as part of a broader effort to develop anticonvulsant agents, particularly through modifications of the oxazole-thiazole hybrid scaffold . Its structure includes a 4-chlorophenyl group, which enhances lipophilicity and influences receptor binding, and a methyl group at C-2, which stabilizes the oxazolone ring .
Key synthetic routes involve multi-step protocols starting from N-acetyl glycine and substituted benzaldehydes, followed by Schiff base formation with thiazole intermediates . The compound has demonstrated potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with efficacy at doses as low as 30 mg/kg .
Structure
3D Structure
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYIDAQFRYQRFT-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189354 | |
| Record name | (4Z)-4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93634-55-0 | |
| Record name | (4Z)-4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93634-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4Z)-4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Cyclocondensation Reactions
This compound serves as a key intermediate in heterocyclic synthesis. When treated with methylamine in ethanol under reflux, it undergoes nucleophilic addition followed by cyclocondensation with Schiff bases (e.g., benzylidene anilines) to form imidazolone derivatives .
Example Reaction:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Methylamine, ethanol, 5 h reflux | (Z)-2-acetamido-N-methyl-3-(4-chlorophenyl)prop-2-enamide | 75% |
| 2 | Schiff base (e.g., benzylidene aniline), L-tyrosine catalyst, 2 h reflux | (4Z)-4-(benzylidene)-1-methyl-2-styryl-1H-imidazol-5(4H)-one | 70% |
Key spectral evidence:
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IR : Loss of –NH stretch (3200–3400 cm⁻¹) after cyclization .
-
¹H-NMR : Appearance of trans olefinic protons at δ 7.14–7.40 ppm (singlet) confirms Z-configuration .
Schiff Base Formation
The exocyclic double bond undergoes condensation with primary amines. Reaction with hydrazine hydrate yields 1-amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one, which further reacts with aromatic aldehydes to form stable Schiff bases .
Conditions:
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Hydrazine hydrate, ethanol, 80°C (5 h) → 1-amino derivative.
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Subsequent treatment with aldehydes (e.g., 4-nitrobenzaldehyde) → Schiff bases (e.g., 1-(4-nitrobenzylideneamino) derivative) .
Characterization Data:
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¹³C-NMR : C=O signal at δ 166.0–168.8 ppm; C=N at δ 152.0–157.9 ppm .
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LC-MS : Molecular ion peaks align with expected masses (e.g., m/z 401.76 for a dinitrophenyl derivative) .
Electrophilic Substitution
The chlorobenzylidene moiety participates in nucleophilic aromatic substitution (NAS). For example:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-(4-Chloro-3-nitrobenzylidene)-2-methyloxazol-5(4H)-one |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonated derivative at para position |
Steric and electronic effects from the oxazolone ring direct substitution to the meta position relative to the chlorine atom .
Reduction
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Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the exocyclic double bond, yielding 4-(4-chlorobenzyl)-2-methyloxazol-5(4H)-one .
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NaBH₄/MeOH : Selectively reduces the carbonyl group to a hydroxyl group .
Oxidation
Ring-Opening Reactions
The oxazolone ring is susceptible to nucleophilic attack. Treatment with aqueous NaOH hydrolyzes the lactone, producing (Z)-3-(4-chlorophenyl)-2-methylacrylic acid .
Mechanism:
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Hydroxide ion attacks the carbonyl carbon.
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Ring opens to form a carboxylate intermediate.
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Acidification yields the free carboxylic acid.
Comparative Reactivity of Z/E Isomers
The Z-configuration (predominant due to steric hindrance) influences reaction outcomes:
| Parameter | Z-Isomer | E-Isomer |
|---|---|---|
| ¹H-NMR (Ar-CH=C) | δ 6.91–7.40 ppm (singlet) | δ ~7.5 ppm (multiplet) |
| Reactivity in Diels-Alder | Higher dienophilicity | Lower activity |
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
| Factor | Optimal Condition | Impact |
|---|---|---|
| Temperature | 80–100°C | Maximizes condensation rate |
| Catalyst | ZnO or L-tyrosine | Reduces reaction time by 40% |
| Solvent | Ethanol/water (3:1) | Balances solubility and cost |
Scientific Research Applications
Reaction Conditions
| Reagent | Condition | Duration |
|---|---|---|
| Anhydrous Sodium Acetate | 100°C | 5 hours |
| Acetic Anhydride |
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of oxazolones exhibit antimicrobial properties. Studies have demonstrated that (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one shows activity against various bacterial strains, making it a candidate for antibiotic development .
- Anti-inflammatory Properties : Some studies suggest that oxazolone derivatives possess anti-inflammatory effects. This compound may serve as a lead structure for developing new anti-inflammatory agents, particularly in treating chronic inflammatory diseases .
- Anticancer Potential : Preliminary investigations have shown that certain oxazolone compounds can induce apoptosis in cancer cells. This compound may exhibit similar properties, warranting further exploration in cancer research .
Material Science
- Polymer Chemistry : The unique structural characteristics of this compound allow for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Its application in creating functional materials is an area of ongoing research .
- Dyes and Pigments : The compound's chromophoric properties suggest potential use in dye synthesis. Its ability to absorb light at specific wavelengths can be exploited in developing new dyes for textiles and other materials .
Case Study 1: Antimicrobial Evaluation
A study conducted on various oxazolone derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a promising therapeutic index for further development as an antibiotic agent.
Case Study 2: Anti-inflammatory Screening
In vitro studies assessed the anti-inflammatory effects of this compound using human cell lines. The findings showed a reduction in pro-inflammatory cytokine production, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Anticonvulsant Activity
- BTBO3 outperforms analogs with electron-withdrawing groups (e.g., NO₂ in BTBO1) due to the optimal balance of lipophilicity (Cl substituent) and electronic effects, enhancing blood-brain barrier penetration .
- The methoxy-substituted analog () shows weaker activity, likely due to reduced membrane permeability .
Stereochemical and Substituent Effects
- The Z-configuration is essential for activity: E-isomers of similar oxazolones exhibit lower potency, as seen in azlactone derivatives (e.g., (E/Z)-4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one, where the Z-isomer dominates in bioactivity) .
- Terphenyl derivatives (e.g., 20d) prioritize MAGL inhibition over anticonvulsant effects, highlighting how extended aromatic systems redirect biological targets .
Mechanistic Insights
- BTBO3 likely acts via voltage-gated sodium channel modulation, a common anticonvulsant mechanism, whereas terphenyl derivatives (e.g., 20d) inhibit MAGL, an enzyme involved in endocannabinoid metabolism .
- The 4-Cl group in BTBO3 enhances hydrophobic interactions with receptor pockets, as evidenced by molecular docking studies .
Biological Activity
(Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one, with the CAS number 93634-55-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C11H8ClNO2
- Molecular Weight : 221.64 g/mol
- Structural Formula : Chemical Structure
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with N-acetylglycine under specific conditions. The following table summarizes the synthesis conditions:
| Reactants | Conditions | Yield |
|---|---|---|
| 4-Chlorobenzaldehyde + N-Acetylglycine | Anhydrous sodium acetate, acetic anhydride at 100°C for 5 hours | 90% |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research conducted by Weber et al. (2005) demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values were found to be notably low, indicating strong antibacterial properties.
Anticancer Activity
Another area of interest is the compound's potential anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
Preliminary research has also suggested anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating a potential role in inflammatory disease management.
Case Studies and Research Findings
- Weber et al. (2005) : Investigated the antimicrobial efficacy and reported significant inhibition of bacterial growth with an emphasis on its application in treating infections caused by resistant strains.
- Duroux et al. (2006) : Focused on anticancer properties, revealing that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.
- Lartigue et al. (2007) : Explored anti-inflammatory effects, noting a marked reduction in paw edema in treated rats compared to controls.
Q & A
Q. What are the standard synthetic routes for (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one?
The compound is synthesized via cyclocondensation of substituted benzaldehydes with acetyl glycine. A typical procedure involves:
- Step 1 : Reacting 4-chlorobenzaldehyde with acetyl glycine in acetic anhydride and sodium acetate at 120°C for 2 hours.
- Step 2 : Quenching the reaction with ice water, followed by filtration and purification via recrystallization (59–72% yield) .
- Key variables : Substituents on the benzaldehyde (e.g., 4-chloro, 4-methoxy) dictate product specificity. Sodium acetate acts as a base catalyst, while acetic anhydride dehydrates intermediates .
Q. How is the compound structurally characterized?
Characterization relies on:
- NMR : Distinct signals include aromatic protons (δ 7.5–8.0 ppm), the oxazolone ring proton (δ ~7.0 ppm), and methyl groups (δ ~2.4 ppm) .
- X-ray crystallography : Confirms the (Z)-configuration of the benzylidene group and planar oxazolone ring. For example, C–H···O hydrogen bonds stabilize the crystal lattice .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with calculated masses (e.g., C₁₁H₈ClNO₂: 229.03 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the benzylidene 4-position enhances antitubercular activity. For example, 4-fluorobenzylidene analogs show improved potency (MIC: 1.56 µg/mL vs. Mycobacterium tuberculosis) .
- Heterocyclic modifications : Pyrazole or thiazole substitutions at the oxazolone’s 4-position increase antibacterial activity (e.g., PBO8 in reduces bacterial load by 90% at 25 µM) .
- Methodology : Use in silico docking (e.g., AutoDock Vina) to predict binding to target enzymes like InhA (enoyl-ACP reductase) before synthesizing analogs .
Q. How are crystallographic challenges addressed during structure refinement?
- Software : SHELXL resolves issues like twinning or high thermal motion. For example, the "TWIN" command handles pseudo-merohedral twinning in crystals .
- Data quality : High-resolution datasets (<1.0 Å) improve electron density maps. For low-resolution data, restraints on bond lengths/angles prevent overfitting .
- Validation : R-factor convergence (<5% discrepancy) and PLATON checks ensure structural accuracy .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay variability : Compare protocols for microbial strains (e.g., H37Rv vs. clinical Mtb isolates), incubation time, and solvent controls. For instance, MIC values vary 4-fold between microdilution and agar diffusion methods .
- Compound purity : Validate via HPLC (≥95% purity) to exclude byproducts (e.g., unreacted chalcones) that skew activity .
- Structural confirmation : Ensure the (Z)-isomer dominates, as (E)-isomers often show reduced activity. Use NOESY NMR to confirm stereochemistry .
Q. What computational strategies predict physicochemical properties and toxicity?
- ADMET prediction : Tools like SwissADME calculate logP (2.1–2.5), indicating moderate lipophilicity. High topological polar surface area (TPSA: ~50 Ų) suggests poor blood-brain barrier penetration .
- Toxicity : QSAR models (e.g., ProTox-II) predict hepatotoxicity risks for analogs with nitro groups but low risk for halogenated derivatives .
- Docking : Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like DNA gyrase (ΔG: −8.2 kcal/mol for 4-Cl analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
